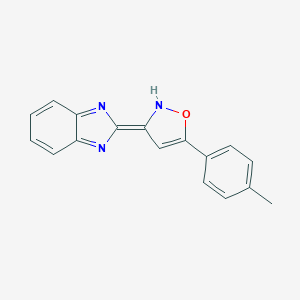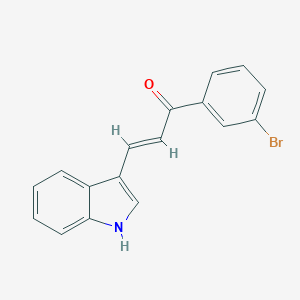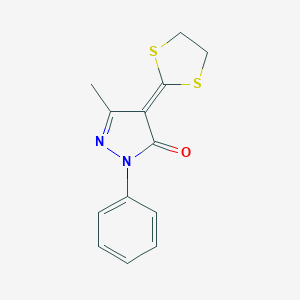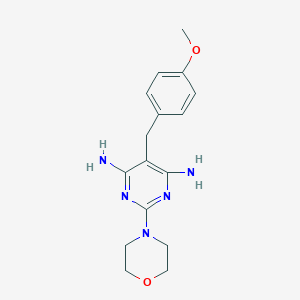![molecular formula C16H24N2O2 B246530 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B246530.png)
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide, also known as DMPB, is a compound that has been widely studied for its potential use in scientific research. This compound is a benzamide derivative that has shown promise in various applications, including as a potential treatment for certain medical conditions. In
作用機序
The mechanism of action of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide involves its binding to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. Binding of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide to the sigma-1 receptor has been shown to modulate various ion channels, including voltage-gated calcium channels, leading to changes in intracellular calcium levels. This, in turn, can affect various physiological processes such as neurotransmitter release and cell survival.
Biochemical and Physiological Effects:
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide has been shown to have various biochemical and physiological effects, including modulation of ion channels, regulation of neurotransmitter release, and neuroprotection. It has also been shown to have potential anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One advantage of using 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes associated with this receptor. However, one limitation is its potential toxicity at high concentrations, which can affect the validity of experimental results.
将来の方向性
Future research on 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide could focus on its potential use in the treatment of various medical conditions, including neurodegenerative diseases and pain management. Additionally, further studies could explore the potential of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide as a diagnostic tool in imaging studies. Finally, research could focus on the development of safer and more effective analogs of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide for use in scientific research.
合成法
The synthesis of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide involves the reaction of 3,5-dimethylbenzoic acid with 3-(4-morpholinyl)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is purified through recrystallization to obtain the final compound.
科学的研究の応用
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide has been studied for its potential use in various scientific research applications. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as neuroprotection, cell survival, and regulation of ion channels. 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide has also been studied for its potential use as a diagnostic tool in imaging studies, as it has been shown to bind to the sigma-1 receptor in the brain.
特性
分子式 |
C16H24N2O2 |
|---|---|
分子量 |
276.37 g/mol |
IUPAC名 |
3,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C16H24N2O2/c1-13-10-14(2)12-15(11-13)16(19)17-4-3-5-18-6-8-20-9-7-18/h10-12H,3-9H2,1-2H3,(H,17,19) |
InChIキー |
DWOINDUZVXQESW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NCCCN2CCOCC2)C |
正規SMILES |
CC1=CC(=CC(=C1)C(=O)NCCCN2CCOCC2)C |
溶解性 |
41.5 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)

![N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B246486.png)

![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)


![Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246501.png)
![5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine](/img/structure/B246503.png)

![Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246505.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B246510.png)